molecular formula C6H8O4 B3415678 3,6-Dimethyl-1,4-dioxane-2,5-dione CAS No. 33135-50-1

3,6-Dimethyl-1,4-dioxane-2,5-dione

Cat. No.: B3415678
CAS No.: 33135-50-1
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-IMJSIDKUSA-N
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Description

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a lactone derived from lactic acid. It is a 50:50 racemic mixture of D- and L-lactide. This compound has garnered significant interest in both academic and commercial sectors due to its derivation from renewable resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-1,4-dioxane-2,5-dione can be synthesized through the polymerization of lactic acid. The process involves the condensation of two molecules of lactic acid to form a cyclic diester. This reaction typically requires a catalyst and is conducted under reduced pressure to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound involves the ring-opening polymerization of lactic acid using metal or organocatalysts. This method allows for the production of poly(D,L-lactide), which can be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-1,4-dioxane-2,5-dione is unique due to its derivation from lactic acid, a renewable resource. Its ability to form biodegradable polymers makes it an attractive compound for environmentally friendly applications .

Properties

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione
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InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26680-10-4
Record name Poly(DL-lactide)
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DSSTOX Substance ID

DTXSID7041253
Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3,6-Dimethyl-1,4-dioxane-2,5-dione
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CAS No.

95-96-5
Record name Lactide
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Record name Dilactide
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Record name LACTIDE
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Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
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Record name LACTIDE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethyl-1,4-dioxane-2,5-dione
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Reactant of Route 5
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Reactant of Route 6
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